3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Description
This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propan-1-one chain to a 4-(4-fluorophenyl)piperazine group. Its molecular formula is C₁₈H₂₁FN₄O₂, with a molecular weight of 344.39 g/mol.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-13-17(14(2)24-20-13)7-8-18(23)22-11-9-21(10-12-22)16-5-3-15(19)4-6-16/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDAWZGAJWPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an oxazole ring and a piperazine moiety. Its molecular formula is , and it has a molecular weight of 317.38 g/mol. The presence of the fluorophenyl group is significant for its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors, which are involved in mood regulation and various neurological functions.
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antibacterial Activity
In a study assessing the antibacterial properties of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15.62 |
| Compound B | E. coli | 31.25 |
| Target Compound | P. mirabilis | 7.81 |
These results indicate that the target compound may possess comparable antibacterial activity to known antibiotics.
Cytotoxicity Studies
Cytotoxicity assays were conducted using human cancer cell lines such as DU145 (prostate cancer) and U87MG (glioblastoma). The results indicated that the compound exhibited dose-dependent cytotoxicity.
| Concentration (µM) | DU145 Cell Viability (%) | U87MG Cell Viability (%) |
|---|---|---|
| 10 | 50 | 45 |
| 50 | 30 | 25 |
At higher concentrations, significant reductions in cell viability were observed, suggesting potential for further development as an anticancer agent .
Case Studies
One notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their pharmacological properties. Among these, the target compound showed promising results in inhibiting cell proliferation in vitro while also demonstrating lower toxicity profiles compared to traditional chemotherapeutics .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The oxazole and piperazine components are believed to enhance its interaction with microbial targets.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Related compounds | Anticancer | Induces apoptosis in cancer cells |
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in the treatment of anxiety and depression. Studies have demonstrated that it can modulate neurotransmitter systems, which may lead to anxiolytic and antidepressant effects.
Medicinal Chemistry
The compound's unique structure makes it a valuable candidate in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases, including:
- Anxiety Disorders
- Depression
- Infectious Diseases
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing side effects. Variations in the oxazole and piperazine components can significantly influence the biological activity.
Case Studies
- Antimicrobial Activity Study : In vitro studies showed that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent.
- Neuropharmacological Assessment : Animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, indicating its potential use in treating anxiety disorders.
- Cancer Cell Line Testing : Preliminary tests on cancer cell lines indicated that this compound could induce apoptosis, making it a candidate for further development as an anticancer drug.
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substitutions
Key Observations :
- Piperazine vs.
- Fluorine’s electronegativity may also modulate piperazine basicity, altering pharmacokinetics.
Heterocyclic Core Modifications
Key Observations :
- Oxazole vs. Pyrazoline/Benzimidazole : The 1,2-oxazole in the target compound provides aromaticity and steric shielding via methyl groups, contrasting with the partially saturated pyrazoline or larger benzimidazole systems . These differences influence binding kinetics and metabolic stability.
- Substituent Positioning : The 3,5-dimethyl groups on oxazole may optimize hydrophobic interactions in receptor pockets compared to unsubstituted heterocycles.
Propan-1-one Linker Modifications
Key Observations :
- Ketone vs.
Research Findings and Implications
- Receptor Selectivity : Piperazine-containing compounds (e.g., target compound vs. ) may target GPCRs or kinases due to nitrogen flexibility, whereas piperidine analogs might exhibit distinct selectivity profiles.
- Metabolic Stability : The 4-fluorophenyl group in the target compound could enhance metabolic stability compared to chlorophenyl derivatives , as fluorine resists oxidative degradation.
- Synthetic Feasibility: Crystallographic data for analogs (e.g., ) suggest that the oxazole-piperazine-propanone scaffold is synthetically accessible, though substituent variations require tailored optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
